1-[(3-Chloro-4-methoxyphenyl)methyl]-2-methyl-4-nitroimidazole
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Overview
Description
1-[(3-Chloro-4-methoxyphenyl)methyl]-2-methyl-4-nitroimidazole is a synthetic organic compound characterized by its unique chemical structure
Preparation Methods
The synthesis of 1-[(3-Chloro-4-methoxyphenyl)methyl]-2-methyl-4-nitroimidazole typically involves multiple steps, starting from readily available precursorsThe reaction conditions often involve the use of strong acids and bases, as well as specific temperature and pressure controls to ensure the desired product yield and purity .
Industrial production methods may vary, but they generally follow similar principles, with optimizations for large-scale synthesis. These optimizations include the use of continuous flow reactors and automated systems to enhance efficiency and safety.
Chemical Reactions Analysis
1-[(3-Chloro-4-methoxyphenyl)methyl]-2-methyl-4-nitroimidazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or hydrogen gas, resulting in the formation of amines or other reduced derivatives.
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
1-[(3-Chloro-4-methoxyphenyl)methyl]-2-methyl-4-nitroimidazole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 1-[(3-Chloro-4-methoxyphenyl)methyl]-2-methyl-4-nitroimidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the inhibition or activation of specific biochemical pathways. This interaction can result in various biological effects, such as antimicrobial activity or inhibition of cancer cell growth .
Comparison with Similar Compounds
1-[(3-Chloro-4-methoxyphenyl)methyl]-2-methyl-4-nitroimidazole can be compared with other similar compounds, such as:
- 1-[(3-Chloro-4-fluorophenyl)methyl]-2-methyl-4-nitroimidazole
- 1-[(3-Chloro-4-methylphenyl)methyl]-2-methyl-4-nitroimidazole
- 1-[(3-Chloro-4-ethoxyphenyl)methyl]-2-methyl-4-nitroimidazole
These compounds share similar structural features but differ in their substituents, which can lead to variations in their chemical reactivity and biological activities.
Properties
IUPAC Name |
1-[(3-chloro-4-methoxyphenyl)methyl]-2-methyl-4-nitroimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O3/c1-8-14-12(16(17)18)7-15(8)6-9-3-4-11(19-2)10(13)5-9/h3-5,7H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGZLORDJBVOBGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN1CC2=CC(=C(C=C2)OC)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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